molecular formula C12H25NO3 B8557124 1-Nitrododecan-2-OL CAS No. 62322-31-0

1-Nitrododecan-2-OL

Cat. No.: B8557124
CAS No.: 62322-31-0
M. Wt: 231.33 g/mol
InChI Key: ZSOIKNVZUIEXAQ-UHFFFAOYSA-N
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Description

1-Nitrododecan-2-OL is a nitro-alcohol derivative with a 12-carbon chain. Its structure features a nitro (-NO₂) group at the first carbon and a hydroxyl (-OH) group at the second carbon. However, direct literature on this compound is scarce, necessitating comparisons with structurally related alcohols and nitroalkanes.

Key properties inferred from analogs:

  • Molecular formula: C₁₂H₂₅NO₃.
  • Functional groups: Nitro (electron-withdrawing) and hydroxyl (polar, hydrogen-bonding).
  • Reactivity: The nitro group may enhance acidity at the α-carbon (C2) due to resonance stabilization of the conjugate base. The hydroxyl group could participate in hydrogen bonding or oxidation reactions.

Properties

CAS No.

62322-31-0

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

1-nitrododecan-2-ol

InChI

InChI=1S/C12H25NO3/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15)16/h12,14H,2-11H2,1H3

InChI Key

ZSOIKNVZUIEXAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

Table 1: Structural Comparison of 1-Nitrododecan-2-OL and Analogs

Compound Molecular Formula Functional Groups Key Features
This compound C₁₂H₂₅NO₃ -NO₂ (C1), -OH (C2) Bifunctional, potential for tautomerism
Dodecan-1-ol [] C₁₂H₂₆O -OH (C1) Long-chain alcohol, low water solubility
2-Undecen-1-ol, (2E)- [] C₁₁H₂₂O -OH (C1), C=C (C2-3, trans) Unsaturated alcohol, higher reactivity
Nitrocyclohexane C₆H₁₁NO₂ -NO₂ (cyclic) Model nitroalkane, explosive potential

Key Observations :

  • The nitro group in this compound distinguishes it from simple alcohols like dodecan-1-ol, likely increasing its acidity and oxidative instability .
  • Compared to unsaturated analogs (e.g., 2-undecen-1-ol), this compound lacks π-bonds but may exhibit higher polarity due to nitro and hydroxyl groups .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound (Predicted) Dodecan-1-ol [] Nitrocyclohexane (Literature)
Molecular Weight (g/mol) 249.3 186.33 129.16
Melting Point (°C) ~40–50* 24–26 -35
Boiling Point (°C) ~300–310* 259 206
Solubility in Water Low (hydrophobic chain) Insoluble Slightly soluble
Flammability High (nitro group) Combustible Highly flammable

*Predicted based on chain length and nitro group effects.

Key Findings :

  • The nitro group likely reduces thermal stability compared to dodecan-1-ol, increasing decomposition risks at high temperatures .
  • Low water solubility aligns with long-chain analogs but contrasts with smaller nitroalkanes (e.g., nitrocyclohexane).

Table 3: Hazard Comparison

Compound GHS Hazard Classifications [] Key Risks
This compound Predicted: Flammable, Explosive, Toxic Combustion, nitro group decomposition
Dodecan-1-ol Flammable, Skin/Irritant Combustible, low acute toxicity
2-Undecen-1-ol, (2E)- Not classified (ECHA data) [] Mild irritant

Notes:

  • The nitro group introduces explosion risks absent in dodecan-1-ol or 2-undecen-1-ol .
  • Ecological impacts (e.g., aquatic toxicity) remain unstudied for this compound but are critical for nitro derivatives.

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